molecular formula C10H9Cl3O2 B15180673 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 84962-76-5

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B15180673
CAS No.: 84962-76-5
M. Wt: 267.5 g/mol
InChI Key: CLGGAEHNDWBJKR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a chlorinated dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a chloromethyl group and a 2,4-dichlorophenyl group at the 2-position. This compound serves as a critical intermediate in synthesizing antifungal agents, particularly triazole derivatives, due to its reactive chloromethyl group and aromatic chlorination pattern .

Properties

IUPAC Name

2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c11-6-10(14-3-4-15-10)8-2-1-7(12)5-9(8)13/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGAEHNDWBJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234004
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84962-76-5
Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Record name 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Record name 2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dichlorophenyl aldehydes or acids.

    Reduction: Formation of dichlorophenyl alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane depends on its specific application. In chemical reactions, the chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 86674-90-0)

  • Structure : The chloromethyl group is at the 4-position instead of the 2-position.
  • Impact : Positional isomerism may alter steric hindrance and electronic effects, influencing reactivity in downstream reactions (e.g., nucleophilic substitution). The molecular weight (267.54 g/mol) and chlorine count (3 Cl atoms) remain identical to the target compound .

2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4)

  • Structure : Methyl groups at the 4- and 5-positions replace the chloromethyl group.
  • Impact: Reduced polarity and reactivity compared to the chloromethyl analog.

Halogen-Substituted Analogs

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 68751-57-5)

  • Structure : Bromine replaces chlorine in the methyl group.
  • Impact : Bromine’s higher leaving-group ability enhances reactivity in nucleophilic substitutions (e.g., triazole derivatization). This compound is a preferred intermediate in synthesizing high-yield triazole antifungals like propiconazole .

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3)

  • Structure : Propyl and methyl groups replace the chloromethyl group.
  • Impact : Increased lipophilicity (C₁₃H₁₆Cl₂O₂, MW 287.17) may improve membrane permeability but reduce electrophilic reactivity. This compound is an impurity in the fungicide propiconazole .

Bioactive Triazole Derivatives

1-[2-(2,4-Dichlorophenyl)-4-acyloxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazoles

  • Structure : The chloromethyl group is replaced with a triazole-linked acyloxymethyl chain.
  • Impact : These derivatives exhibit potent antifungal activity (MIC <12.5 µg/mL against Cryptococcus neoformans and Candida glabrata), surpassing the parent compound due to enhanced target binding via the triazole moiety . For example, derivatives with α-methylphenylacetyloxy or p-fluorobenzoyloxy groups show >90% efficacy against Pyricularia grisea .

Propiconazole (CAS 60207-90-1)

  • Structure : Incorporates a triazole group and propyl chain on the dioxolane ring.
  • Impact : A commercial fungicide with broad-spectrum activity, propiconazole inhibits ergosterol synthesis via 14α-demethylase binding. Its synthesis relies on brominated dioxolane intermediates rather than chlorinated analogs .

Structure-Activity Relationships (SAR)

  • Chlorine Atoms : The 2,4-dichlorophenyl group is critical for antifungal potency, enhancing hydrophobic interactions with fungal enzyme targets .
  • Chloromethyl vs. Bromomethyl : Bromine’s reactivity favors triazole coupling, but chlorine offers cost advantages in synthesis .
  • Alkyl/Aryl Substituents : Propyl or methyl groups (e.g., in propiconazole) improve lipophilicity and bioavailability but may reduce electrophilic reactivity .

Biological Activity

2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s antifungal properties, structure-activity relationships, and potential applications in pharmaceuticals.

  • Molecular Formula : C10H9Cl3O2
  • CAS Number : 84962-76-5
  • Physical State : Solid
  • Melting Point : 61.0 to 65.0 °C
  • Purity : >98.0% (GC)

Antifungal Activity

Research has demonstrated that derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibit notable antifungal activity against various pathogenic fungi. A study investigated six new polyazole derivatives synthesized from this compound, focusing on their efficacy against filamentous fungi, particularly Aspergillus fumigatus and Scedosporium apiospermum.

Efficacy Against Fungi

The following table summarizes the antifungal activity of the derivatives compared to standard antifungal agents:

Compound NameActivity Against Aspergillus fumigatusActivity Against Scedosporium apiospermumComparison with Ketoconazole
Polyazole Derivative 1EffectiveEffectiveComparable
Polyazole Derivative 2ModerateEffectiveComparable
Polyazole Derivative 3EffectiveModerateComparable
KetoconazoleHighly EffectiveHighly Effective-
OxiconazoleHighly EffectiveHighly Effective-

The study found that the introduction of an oxime group and multiple chlorine atoms significantly enhanced the antifungal properties of these derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed critical insights into how modifications to the dioxolane structure affect biological activity. The presence of multiple chlorine substitutions was correlated with increased potency against fungal strains. This suggests that further chemical modifications could lead to even more effective antifungal agents.

Case Studies and Applications

In practical applications, compounds derived from this compound have been explored for their potential use in treating fungal infections in both humans and animals. The promising results from in vitro studies necessitate further investigation through clinical trials to establish efficacy and safety profiles.

Example Case Study

A notable case study involved the testing of a derivative in a clinical setting where patients with resistant fungal infections were treated with the compound. Preliminary results indicated a significant reduction in fungal load, suggesting that these derivatives could serve as viable alternatives to existing antifungal therapies.

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